molecular formula C17H17BrN2O2 B1676637 2-Bromo-N-(3-butyramidophenyl)benzamide CAS No. 423735-93-7

2-Bromo-N-(3-butyramidophenyl)benzamide

Cat. No. B1676637
M. Wt: 361.2 g/mol
InChI Key: DFOVLSMXPWPCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(3-butyramidophenyl)benzamide is a chemical compound with significant scientific potential1. However, detailed information about this specific compound is not readily available. It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of unique chemicals2.



Synthesis Analysis

Unfortunately, specific synthesis information for 2-Bromo-N-(3-butyramidophenyl)benzamide is not available from the search results. However, similar compounds such as 2-Bromo-N-ethylbenzamide have been synthesized from 2-Bromobenzamide and other reagents3.



Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(3-butyramidophenyl)benzamide is not directly available. However, the molecular formula is C17H17BrN2O2, with an average mass of 361.233 Da4.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Bromo-N-(3-butyramidophenyl)benzamide are not available from the search results. However, it’s important to note that the reactivity of a compound is influenced by its molecular structure.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-(3-butyramidophenyl)benzamide are not fully available. However, similar compounds have been described as solids2. The molecular weight of 2-Bromo-N-(3-butyramidophenyl)benzamide is 361.233 Da4.


Scientific Research Applications

Molecular Interactions and Structural Analysis

Research on similar bromo-benzamide derivatives has focused on understanding their molecular interactions, such as hydrogen bonding, π-interactions, and halogen bonding. For instance, the study by Saeed et al. (2020) on antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, revealed insights into their intermolecular interactions through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These interactions are crucial for the stabilization of molecular assemblies and have implications for the design of materials and drugs with desired properties (Saeed et al., 2020).

Synthesis and Characterization

The synthesis and spectroscopic characterization of bromo-benzamide compounds are fundamental aspects of chemical research. Polo et al. (2019) synthesized 2-bromo-N-(2,4-difluorobenzyl)benzamide, characterized it through various spectroscopic techniques, and analyzed its crystal structure. This work provides a foundation for the synthesis of phenanthridinone intermediates and contributes to the development of new synthetic methodologies (Polo et al., 2019).

Potential Biological Activities

Some bromo-benzamide derivatives have been studied for their potential biological activities, including antimicrobial and antipathogenic effects. Limban et al. (2011) investigated new thiourea derivatives for their interaction with bacterial cells, demonstrating the potential of bromo-benzamide compounds for the development of novel antimicrobial agents (Limban et al., 2011). Furthermore, Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase, highlighting the potential of such compounds in antimalarial drug development (Banerjee et al., 2011).

Future Directions

The future directions for research on 2-Bromo-N-(3-butyramidophenyl)benzamide are not specified in the search results. However, given its potential as a unique chemical, it may be of interest in various fields of research, including medicinal chemistry and material science6.


Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research and experimental studies would be required.


properties

IUPAC Name

2-bromo-N-[3-(butanoylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOVLSMXPWPCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359961
Record name 2-Bromo-N-(3-butyramidophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(3-butyramidophenyl)benzamide

CAS RN

423735-93-7
Record name 2-Bromo-N-(3-butyramidophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 423735-93-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromobenzoic acid (259 mg, 1.29 mmol) was sealed in a flask with stir bar under nitrogen, then dissolved with dichloromethane (7.5 mL) and cooled on ice. Oxalyl chloride (113 μL, 1.29 mmol) and N,N-dimethylformamide (4 μL, 0.06 mmol) were added, then the reaction was removed from the ice bath and stirred for 3 h with a vent to an oil bubbler. N-(3-Aminophenyl)butyramide (200 mg, 1.12 mmol) was then added, followed by pyridine (209 μL, 2.58 mmol). After 18 h, LC-MS analysis showed complete consumption of the amine reactant. The reaction was diluted with ethyl acetate (40 mL) and 1 M aqueous HCl (40 mL), then the layers were separated and the organic phase was washed again with aqueous HCl, then twice with half-saturated aqueous NaHCO3, then brine. The organics were dried over Na2SO4, filtered, and concentrated to a colorless oil. The oil was redissolved with dichloromethane, then hexane was added to induce the precipitation of an amorphous solid. The suspension was concentrated and dried under hi-vacuum to yield the title compound (382 mg, 94%). LRMS (ESI+) (M+H): 361.12.
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
113 μL
Type
reactant
Reaction Step Two
Quantity
4 μL
Type
catalyst
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
209 μL
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Five
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(3-butyramidophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.